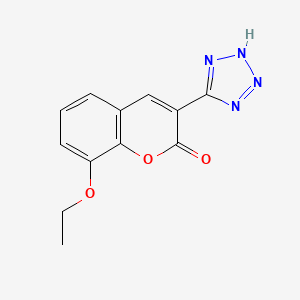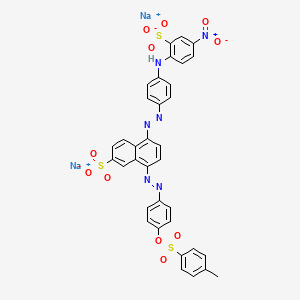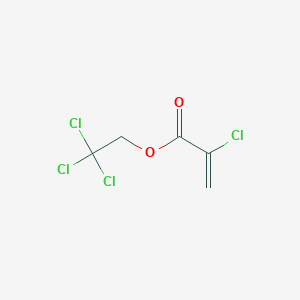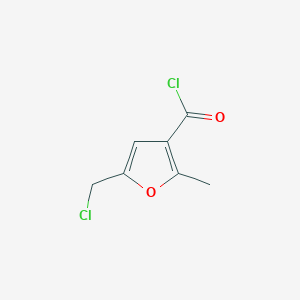
N-(Methylsulfanyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylsulfanyl)methanimine: is a reactive molecular substance containing a methyl group attached to an imine. It is a compound of interest due to its unique chemical properties and potential applications in various fields. The molecular formula for this compound is CH₃N=CH₂. This compound is known for its reactivity and ability to form trimers, such as trimethyl 1,3,5-triazinane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(Methylsulfanyl)methanimine can be synthesized through several methods:
From Dimethylamine: This method involves the chlorination of dimethylamine using solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can also be prepared by heating the trimer 1,3,5-trimethyl-1,3,5-triazinane to 450°C (842°F).
Direct Formation: At 515°C (959°F), trimethylamine decomposes into methane and this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methylsulfanyl)methanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can participate in substitution reactions where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various amine derivatives, imine-substituted compounds, and other nitrogen-containing organic molecules .
Applications De Recherche Scientifique
N-(Methylsulfanyl)methanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Its reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which N-(Methylsulfanyl)methanimine exerts its effects involves its high reactivity and ability to form stable intermediates. It can interact with various molecular targets, including enzymes and nucleic acids, through nucleophilic and electrophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparaison Avec Des Composés Similaires
Methanimine (CH₂=NH): A simpler imine with similar reactivity but lacks the methylsulfanyl group.
Dimethylamine (CH₃)₂NH: A related amine that can be used as a precursor in the synthesis of N-(Methylsulfanyl)methanimine.
Trimethylamine (CH₃)₃N: Another related compound that decomposes to form this compound at high temperatures.
Uniqueness: this compound is unique due to its methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
76665-04-8 |
|---|---|
Formule moléculaire |
C2H5NS |
Poids moléculaire |
75.14 g/mol |
Nom IUPAC |
N-methylsulfanylmethanimine |
InChI |
InChI=1S/C2H5NS/c1-3-4-2/h1H2,2H3 |
Clé InChI |
BLWLKJUUKQOZTJ-UHFFFAOYSA-N |
SMILES canonique |
CSN=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)










![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)


